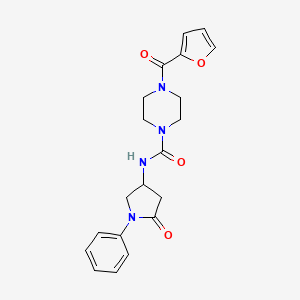
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide, also known as TDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDPB is a small molecule that has been shown to have promising effects on various biological systems, including the nervous system, the immune system, and the cardiovascular system.
Aplicaciones Científicas De Investigación
Synthesis and Biomedical Applications
Compounds featuring the thiadiazolyl piperidine core structure have been synthesized and evaluated for their potential in various biomedical applications. For example, Abdelmajeid et al. (2017) synthesized a series of novel scaffolds combining thiadiazolyl with piperidine and other heterocycles, evaluating their antimicrobial activities against a range of gram-positive and gram-negative bacteria and fungi. These compounds demonstrated significant antimicrobial properties, indicating their potential for development into new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).
Antitumor and Antioxidant Potential
The antitumor and antioxidant properties of 1,3,4-thiadiazoles, including derivatives that may resemble N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide, have been explored. Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, revealing promising results for their application in cancer therapy and as antioxidants (Hamama, Gouda, Badr, & Zoorob, 2013).
Antibacterial Agents
The synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles has been reported by Tamer and Qassir (2019), highlighting their potential as antibacterial agents. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating effectiveness in inhibiting microbial growth, thus offering a basis for the development of new antibacterial drugs (Tamer & Qassir, 2019).
Structural Studies and Chemical Properties
Structural studies have been conducted to elucidate the properties and potential applications of thiadiazole derivatives. Ismailova et al. (2014) reported on the synthesis and crystal structure of a thiadiazole compound, providing insights into its chemical behavior and interaction potentials, which could inform further research and development in material science and pharmacology (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Propiedades
IUPAC Name |
3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWILBBWAPLMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
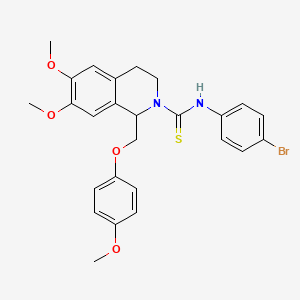
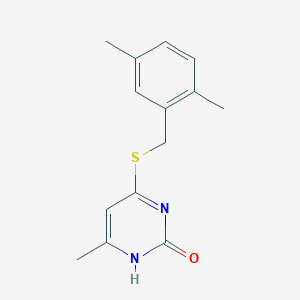
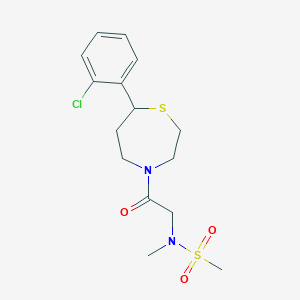
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
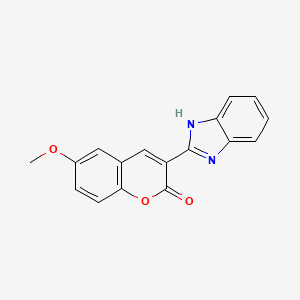
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
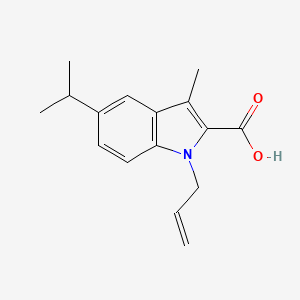
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
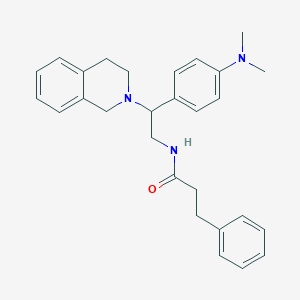
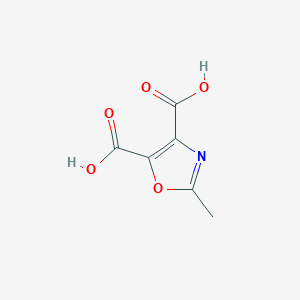
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
